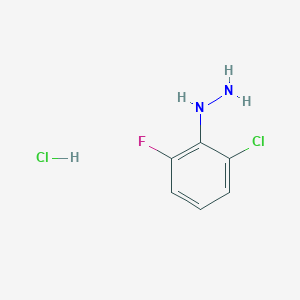

(2-Chloro-6-fluorophenyl)hydrazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of hydrazine derivatives is a topic of interest due to their applications in various fields, including the development of energetic materials and pharmaceuticals. In the synthesis of 1,2-bis(2,4,6-trinitrophenyl) hydrazine, a precursor for high-performance energetic materials, the condensation of picryl chloride with hydrazine hydrate is employed . Similarly, 4-chloro-2-fluorophenyl hydrazine is synthesized through diazotization and reduction reactions starting from 4-chloro-2-fluoroaniline, with a notable yield of 87.1% . An alternative synthesis using phase transfer catalysis has been reported, which yields 74% of the product .

Molecular Structure Analysis

The molecular structure of hydrazine derivatives can be complex and is often determined using X-ray crystallography. For instance, the crystal and molecular structure of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles have been elucidated, revealing the impact of minor substitutions on the crystal packing and the presence of intramolecular hydrogen bonds . The crystal structures of 6-chloro-4-(N,N-dimethylaminemethylidenohydrazine)-2-phenyl-3(2H)-pyridazinone and its inclusion compound with water have been investigated, showing the formation of dimers through hydrogen bonds .

Chemical Reactions Analysis

Hydrazine derivatives can participate in various chemical reactions, often leading to the formation of supramolecular structures. For example, 1-(2-chloronicotinoyl)-2-(nitrophenyl)hydrazines form hydrogen-bonded supramolecular structures in two and three dimensions, with polymorphism observed in one of the derivatives . The reductive cyclization of ethyl 2-diazo-2-(5-fluoro-2-halonicotinoyl)acetate with trialkylphosphine is another reaction that leads to the formation of fluorinated pyrido(2,3-c)pyridazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are crucial for their practical applications. The energetic properties of 1,2-bis(2,4,6-trinitrophenyl) hydrazine have been studied and theoretically computed, indicating superior performance compared to other energetic materials . The melting point of 4-chloro-2-fluorophenyl hydrazine is reported to be in the range of 59-60°C, with high purity of the product .

Wissenschaftliche Forschungsanwendungen

Monoamine Oxidase Inhibitors and Hypertension

Hydrazines have been identified as having antihypertensive effects in humans, primarily through their action as monoamine oxidase inhibitors. These effects are not directly correlated with their potency as inhibitors, suggesting other mechanisms may be involved in their blood pressure-lowering effects. Research into monoamine oxidase inhibitors indicates potential therapeutic applications in managing hypertension, although the specific roles and effectiveness of (2-Chloro-6-fluorophenyl)hydrazine hydrochloride within this context would require further investigation (Maxwell et al., 1960).

Analytical Control of Hydrazine-based Impurities

The analysis and control of hydrazine, hydrazides, and hydrazones as genotoxic impurities in pharmaceuticals highlight the critical role of these compounds in ensuring drug safety and efficacy. The wide range of analytical techniques employed for their detection and quantification underscores the importance of accurate and sensitive methods for managing such impurities, reflecting on the broader applications of hydrazines in scientific research and pharmaceutical quality control (Elder et al., 2011).

Carcinogenic Risk of Hydrazines

A comprehensive review of hydrazines' carcinogenic risks to humans emphasizes the need for careful consideration in their handling and application in research and industrial settings. This review covers several hydrazine derivatives and their exposure implications, providing a foundation for understanding the potential health risks associated with these compounds, including (2-Chloro-6-fluorophenyl)hydrazine hydrochloride (Tóth, 1994).

Environmental and Analytical Perspectives

Research into the environmental impact and analytical detection of hydrazines underscores the importance of monitoring these compounds due to their toxicity and potential for environmental contamination. Studies focusing on the development of sensors and analytical methodologies for hydrazine detection reflect ongoing efforts to mitigate these risks, ensuring safer use and handling of hydrazine compounds in various applications (Singh et al., 2022).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2-chloro-6-fluorophenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3,10H,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIGJFNGDJQHMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NN)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-6-fluorophenyl)hydrazine hydrochloride | |

CAS RN |

529512-79-6 |

Source

|

| Record name | Hydrazine, (2-chloro-6-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529512-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-chloro-6-fluorophenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B151069.png)